molecular formula C3H7NOS B14682219 N-Hydroxy-N-methylethanethioamide CAS No. 32117-77-4

N-Hydroxy-N-methylethanethioamide

Cat. No.: B14682219
CAS No.: 32117-77-4
M. Wt: 105.16 g/mol
InChI Key: YTFCTGPQUINBIT-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methylethanethioamide is an organic compound with the molecular formula C3H7NOS It is a derivative of ethanethioamide, where the nitrogen atom is substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methylethanethioamide typically involves the reaction of N-methylethanethioamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N-methylethanethioamide} + \text{hydroxylamine} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methylethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent amide.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-methylethanethioamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Hydroxy-N-methylethanethioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamides and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methylethanethioamide involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-methylacetamide: Similar structure but with an acetamide group instead of a thioamide group.

    N-Hydroxy-N-methylbenzamide: Contains a benzamide group, offering different reactivity and applications.

    N-Hydroxy-N-methylformamide: A simpler structure with a formamide group.

Uniqueness

N-Hydroxy-N-methylethanethioamide is unique due to the presence of both a hydroxy group and a thioamide group, which confer distinct chemical properties

Properties

CAS No.

32117-77-4

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-hydroxy-N-methylethanethioamide

InChI

InChI=1S/C3H7NOS/c1-3(6)4(2)5/h5H,1-2H3

InChI Key

YTFCTGPQUINBIT-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)O

Origin of Product

United States

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